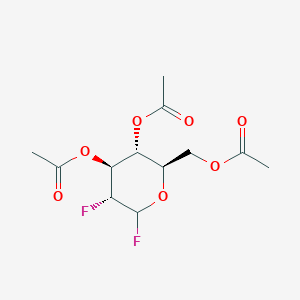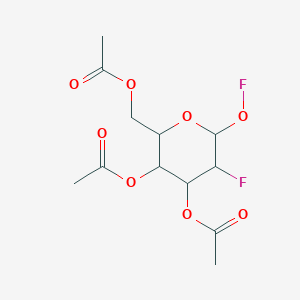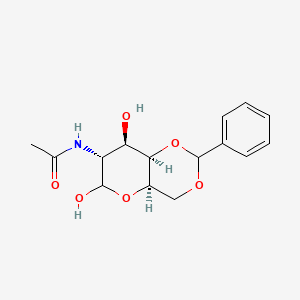
2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine is a chemically modified nucleoside used primarily in the synthesis of oligoribonucleotides. This compound features protective groups that safeguard the reactive hydroxyl functionalities during the synthesis process, ensuring the integrity of the final oligoribonucleotide product.
作用机制
Target of Action
The primary target of 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine is the ribose 2’-hydroxyl group in the synthesis of ribonucleic acid (RNA) .
Mode of Action
This compound acts as a protecting group during the solid-phase synthesis of RNA . It interacts with the ribose 2’-hydroxyl group, providing protection during the synthesis process . This protection allows for the efficient coupling of phosphoramidite monomers to the 5’-hydroxyl group of the support-bound oligonucleotide .
Biochemical Pathways
The compound is involved in the β-cyanoethyl phosphoramidite chemistry pathway, which is used for the solid-phase synthesis of RNA . After the synthesis is complete, the compound is removed in a stepwise deprotection process, which involves the removal of the nucleobase, phosphate, and ribose protecting groups .
Pharmacokinetics
Instead, it is used in a controlled laboratory setting for the specific purpose of RNA synthesis .
Result of Action
The use of 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine results in the successful synthesis of RNA . The compound’s protective action ensures the integrity of the RNA molecule during synthesis, allowing for the production of high-quality RNA .
Action Environment
The action of this compound is influenced by the conditions under which RNA synthesis is carried out. For instance, the efficiency of the coupling process can be affected by the activation of phosphoramidite monomers . Additionally, the deprotection process is carried out using optimized protocols, which can vary depending on specific requirements .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine involves multiple steps, each designed to protect specific hydroxyl groups on the uridine molecule. The process typically begins with the protection of the 5’-hydroxyl group using a trityl chloride reagent in the presence of a base such as pyridine. The 2’-hydroxyl group is then protected using tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide as a solvent . Finally, the 3’-hydroxyl group is protected using phenoxythioncarbonyl chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis techniques is common, allowing for efficient and reproducible production of the compound .
化学反应分析
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine undergoes various chemical reactions, including deprotection, oxidation, and substitution reactions.
Common Reagents and Conditions
Deprotection: The tert-butyldimethylsilyl group can be removed using tetra-n-butylammonium fluoride in tetrahydrofuran at room temperature.
Substitution: Substitution reactions can be carried out using nucleophiles such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include the deprotected uridine, oxidized derivatives, and substituted uridine analogs .
科学研究应用
2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of oligoribonucleotides, which are essential for studying RNA structure and function . The compound’s protective groups ensure the stability and integrity of the synthesized oligoribonucleotides, making it a valuable tool for researchers .
In medicine, oligoribonucleotides synthesized using this compound are used in the development of RNA-based therapeutics, including small interfering RNA (siRNA) and antisense oligonucleotides . These therapeutics have shown promise in treating various diseases, including cancer and genetic disorders .
相似化合物的比较
Similar compounds include other protected nucleosides used in oligoribonucleotide synthesis, such as 2’-O-methyluridine and 2’-O-fluoro-uridine . Compared to these compounds, 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine offers unique advantages in terms of stability and ease of deprotection . The tert-butyldimethylsilyl group provides greater hydrolytic stability compared to other silyl protecting groups, making it particularly useful in oligoribonucleotide synthesis .
属性
CAS 编号 |
130860-11-6 |
|---|---|
分子式 |
C₄₁H₄₄N₂O₇SSi |
分子量 |
736.95 |
同义词 |
2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)uridine 3’-(O-Phenyl carbonothioate); |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)
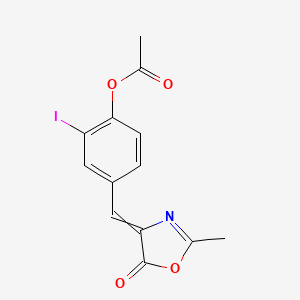
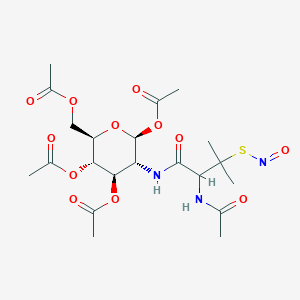

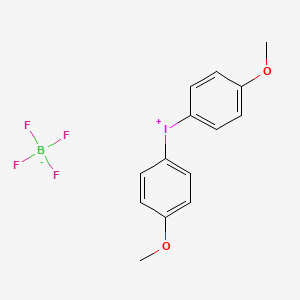

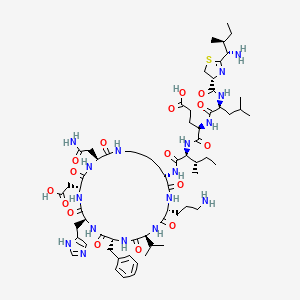
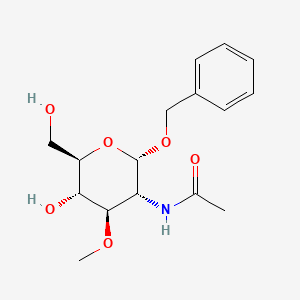
![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
